molecular formula C15H20N2O4 B11173668 2-{[2-(Morpholin-4-yl)ethyl]carbamoyl}phenyl acetate

2-{[2-(Morpholin-4-yl)ethyl]carbamoyl}phenyl acetate

Cat. No.: B11173668
M. Wt: 292.33 g/mol
InChI Key: BXNCWNBILMBKPO-UHFFFAOYSA-N
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Description

2-{[2-(Morpholin-4-yl)ethyl]carbamoyl}phenyl acetate is a chemical compound that belongs to the class of morpholine derivatives Morpholine is a six-membered heterocyclic compound containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(Morpholin-4-yl)ethyl]carbamoyl}phenyl acetate typically involves the reaction of phenyl acetate with a morpholine derivative. One common method involves the reaction of phenyl acetate with 2-(morpholin-4-yl)ethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified using techniques like recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(Morpholin-4-yl)ethyl]carbamoyl}phenyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-{[2-(Morpholin-4-yl)ethyl]carbamoyl}phenyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[2-(Morpholin-4-yl)ethyl]carbamoyl}phenyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its mechanism of action can include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[2-(Morpholin-4-yl)ethyl]carbamoyl}phenyl acetate is unique due to its specific chemical structure, which allows it to interact with a variety of molecular targets. Its combination of morpholine and phenyl acetate moieties provides distinct chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C15H20N2O4

Molecular Weight

292.33 g/mol

IUPAC Name

[2-(2-morpholin-4-ylethylcarbamoyl)phenyl] acetate

InChI

InChI=1S/C15H20N2O4/c1-12(18)21-14-5-3-2-4-13(14)15(19)16-6-7-17-8-10-20-11-9-17/h2-5H,6-11H2,1H3,(H,16,19)

InChI Key

BXNCWNBILMBKPO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)NCCN2CCOCC2

Origin of Product

United States

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